(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one
Description
This compound (CAS 866050-94-4) is a bicyclic enone derivative with a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₅H₁₄F₃NO, and molar mass is 281.27 g/mol . The Z-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)12-3-1-2-10(8-12)9-13-14(20)11-4-6-19(13)7-5-11/h1-3,8-9,11H,4-7H2/b13-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJKFLQVNYAEC-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a 3-(trifluoromethyl)benzaldehyde with a bicyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 1-azabicyclo[2.2.2]octan-3-one derivatives with arylidene substituents. Key structural analogs include:
Electronic and Steric Considerations
- Trifluoromethyl (CF₃) vs. Chloro (Cl): The CF₃ group is strongly electron-withdrawing, reducing electron density on the aryl ring and stabilizing the compound against oxidation. Chloro substituents are less electron-withdrawing but introduce sites for nucleophilic substitution .
- Substituent Position: The 3-CF₃ derivative (original compound) has a meta-substituted aryl group, while 4-Cl and 2,4-Cl₂ analogs exhibit para- and di-ortho-chloro substitution. Steric hindrance in the 2,4-dichloro derivative may limit conformational flexibility .
Biological Activity
The compound (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one is a member of the azabicyclic class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 283.29 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a significant feature in drug design.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit notable antitumor properties, particularly against various cancer cell lines. For instance, studies have demonstrated that azabicyclic derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study focused on a related azabicyclic compound showed significant inhibition of cancer cell proliferation in vitro, suggesting that the trifluoromethyl group may play a crucial role in enhancing cytotoxicity against cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with kinases involved in signal transduction pathways that regulate cell growth and survival.
Mechanism of Action:
Inhibitors targeting c-KIT kinase have shown promise in treating gastrointestinal stromal tumors (GISTs). The structural similarity of this compound to known c-KIT inhibitors suggests it may exhibit comparable inhibitory effects .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics, although comprehensive studies are needed to fully elucidate its pharmacokinetic profile.
| Parameter | Value |
|---|---|
| Molecular Weight | 283.29 g/mol |
| Solubility | Moderate |
| Bioavailability | TBD |
| Half-life | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
